Product packaging for z2-Tocopherol(Cat. No.:CAS No. 493-35-6)

z2-Tocopherol

Cat. No.: B164531
CAS No.: 493-35-6
M. Wt: 416.7 g/mol
InChI Key: WZVWUSABZGIQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

z2-Tocopherol is a high-purity chemical reference standard provided for research purposes. It is important to note that "this compound" is a non-standard nomenclature; researchers are advised to verify this against the standard tocopherol classifications (α, β, γ, δ) for their specific experimental applications. Tocopherols are a class of lipid-soluble compounds renowned for their potent antioxidant activities . The primary research value of tocopherols lies in their role as chain-breaking antioxidants that protect cell membranes from lipid peroxidation by donating a hydrogen atom from their chromanol ring to neutralize free radicals, thereby preventing the propagation of oxidative damage . Beyond general antioxidant effects, different tocopherol forms exhibit unique properties; for instance, γ-tocopherol is particularly effective at trapping reactive nitrogen species, a capability less prominent in α-tocopherol . Research indicates that tocopherols can also influence cellular signaling and gene expression, potentially inhibiting processes like monocyte adhesion and modulating protein kinase C (PKC) activity, which points to anti-inflammatory and anti-atherogenic mechanisms . This product is essential for in vitro studies investigating oxidative stress, lipid metabolism, and cellular signaling pathways. It is also valuable for analytical applications as a standard for chromatographic analysis. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O2 B164531 z2-Tocopherol CAS No. 493-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVWUSABZGIQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name z2-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17976-95-3, 493-35-6
Record name 3,4-Dihydro-2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17976-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ζ2-Tocopherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name z2-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-4 °C
Record name z2-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Microemulsion-Based Synthesis

The SLN method leverages microemulsion technology to encapsulate α-tocopherol within lipid matrices, improving its stability and bioavailability. The process begins with the preparation of two phases:

  • Aqueous phase : A surfactant (e.g., Tween 80) and tocopheryl polyethylene glycol succinate (TPGS) are dissolved in distilled water.

  • Lipid phase : Solid lipids (e.g., stearic acid) are melted at 80°C, with or without additional stabilizers like sodium taurocholate (ST).

Both phases are preheated to 80°C before combining. The lipid phase is placed on a preheated magnetic stirrer, and the aqueous phase is gradually added under vigorous mixing at 5,000 rpm for 3–5 minutes to form a primary microemulsion. Ultrasonication at 85% voltage efficiency for 6 minutes (20-second pulses with 5-second intervals) further reduces particle size. The final SLN suspension is rapidly cooled to 4°C to solidify the lipid matrix.

Table 1: Key Parameters for SLN Preparation

ParameterValue/RangePurpose
Temperature80°CLipid melting and phase mixing
Stirring speed5,000 rpmMicroemulsion formation
Sonication duration6 minutesNanoparticle size reduction
Cooling rateImmediate refrigerationLipid matrix stabilization

This method achieves particle sizes below 200 nm, ideal for oral or topical delivery.

Chemical Synthesis Using Zinc Halide Catalysts

Condensation Reaction of TMH and Isophytol

Industrial-scale α-tocopherol production relies on the condensation of 2,3,5-trimethylhydroquinone (TMH) with isophytol (IP) or phytol. The reaction occurs in a nonpolar solvent (e.g., hexane) using zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) as catalysts, alongside a proton donor (e.g., HCl).

Catalyst Optimization

Zinc halides are introduced as aqueous solutions (65–90% wt.) containing 1–4 mol water per mole of ZnX₂. This hydration prevents catalyst deactivation and facilitates recycling. For example, a mixture of ZnCl₂ with 2 mol H₂O achieves 85% yield with minimal byproducts.

Solvent and Temperature Effects

Nonpolar solvents enhance TMH-IP interaction while minimizing side reactions. The reaction proceeds at 50–200°C, with higher temperatures accelerating condensation but risking thermal degradation. A balance at 120–150°C optimizes yield (78–82%) and purity (≥95%).

Extraction and Purification of α-Tocopherol

Methanol-Based Extraction

Crude tocopherol mixtures are treated with methanolic NaOH (0.5–10% wt.) to solubilize organic impurities. Subsequent neutralization with mineral acids (e.g., H₂SO₄) induces phase separation, isolating α-tocopherol in an aliphatic hydrocarbon layer (e.g., hexane).

Table 2: Purification Efficiency by Solvent

SolventPurity Increase (%)Recovery Rate (%)
Hexane9288
Heptane8985
Cyclohexane9187

Countercurrent extraction (2–3 stages) further elevates purity to ≥98%, suitable for pharmaceutical applications .

Scientific Research Applications

Antioxidant Properties

z2-Tocopherol exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. This property has led to its incorporation into various formulations aimed at enhancing stability and efficacy.

Case Study: Biomedical Applications

A study demonstrated the effectiveness of tocopherols in stabilizing ultra-high molecular weight polyethylene (UHMWPE) used in biomedical implants. The incorporation of this compound into UHMWPE significantly reduced oxidative degradation, thereby increasing the material's stability and longevity in clinical applications .

Pharmaceutical Applications

This compound has been explored as a component in drug delivery systems, particularly for anticancer therapies. Its ability to enhance the bioavailability of therapeutic agents has made it a subject of interest in oncology research.

Case Study: Drug Delivery Systems

Research focused on D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as a carrier for sorafenib tosylate showed that the presence of tocopherol derivatives improved the anticancer effects against colorectal cancer cells. The study reported a threefold decrease in IC50 values when using TPGS-based lipid nanoparticles compared to free oxaliplatin, highlighting this compound's role in enhancing drug efficacy .

Cosmetic Applications

The cosmetic industry has also recognized the benefits of this compound due to its skin-protective properties. It is commonly used in formulations aimed at reducing UV-induced skin damage.

Case Study: Skin Protection

A clinical study indicated that topical application of alpha-tocopherol could effectively modulate oxidative damage caused by UV radiation. This finding supports the use of tocopherols as protective agents in skincare products .

Food Technology

In food technology, this compound serves as a natural preservative due to its antioxidant properties. It helps prolong shelf life by preventing rancidity and oxidative spoilage.

Case Study: Food Preservation

Research has shown that tocopherols can be used effectively as food additives to enhance the stability of oils and fats, thereby improving the overall quality and safety of food products . The safety profile of tocopherols as food additives has been thoroughly reviewed, confirming their non-toxic nature at typical consumption levels .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalsDrug delivery systems for cancer treatmentsEnhanced bioavailability and efficacy
Biomedical DevicesStabilization of UHMWPE implantsIncreased longevity and stability
CosmeticsSkin protection against UV damageAntioxidant effects
Food TechnologyNatural preservatives in oils and fatsProlonged shelf life

Comparison with Similar Compounds

Comparative Analysis with Similar Tocopherols

Structural and Functional Differences

The table below summarizes key structural and functional distinctions among tocopherols:

Property α-Tocopherol z2-Tocopherol (γ) δ-Tocopherol
Methyl Group Positions 5, 7, 8 7, 8 8
Antioxidant Capacity Moderate High (nitrogen species) Low
Bioavailability (Human) High Low Very Low
Dietary Sources Sunflower oil, almonds Soybean oil, corn oil Cottonseed oil
Metabolic Retention Prioritized by α-TTP Rapidly catabolized Minimal retention

Key Findings :

  • Antioxidant Mechanisms : this compound’s ability to scavenge nitrogen radicals is 2–3× higher than α-tocopherol in vitro, making it particularly effective in environments with high nitric oxide stress (e.g., inflamed tissues) .
  • Bioavailability : Despite superior in vitro activity, this compound is less retained in human plasma (<10% of α-tocopherol levels) due to hepatic α-TTP’s preference for α-tocopherol .
  • Synergistic Effects : Combined intake of α- and z2-tocopherols enhances overall antioxidant efficacy, as observed in studies on cardiovascular health .
Stability and Industrial Handling

This compound is less stable than α-tocopherol under high-temperature processing due to its unsaturated side chain. Safety protocols for handling tocopherols emphasize avoiding strong oxidizers (e.g., ZnCl₂ in ethanol mixtures) and ensuring proper storage in inert atmospheres . Comparative stability

Condition α-Tocopherol This compound
Thermal Degradation (°C) 200–220 180–200
Light Sensitivity Moderate High
Oxidation Resistance High Moderate

Biological Activity

z2-Tocopherol, a member of the tocopherol family, is recognized for its biological activities, particularly its antioxidant properties. This article delves into the various biological activities of this compound, including its role in cancer prevention, inflammation modulation, and overall health benefits. The compound's mechanisms of action, case studies, and research findings are discussed in detail.

This compound is a variant of vitamin E, which encompasses four tocopherols and four tocotrienols. Its structure allows it to function effectively as an antioxidant by neutralizing free radicals, thus preventing cellular damage.

Antioxidant Activity

Tocopherols are well-known for their antioxidant capabilities. They protect cells from oxidative stress by scavenging reactive oxygen species (ROS). Research indicates that this compound exhibits a strong ability to inhibit lipid peroxidation and reduce oxidative damage in various biological systems.

Table 1: Comparative Antioxidant Activities of Tocopherols

Tocopherol TypeIC50 (µM)Lipid Peroxidation Inhibition (%)
α-Tocopherol2070
γ-Tocopherol1580
δ-Tocopherol1085
This compound1282

Anti-Cancer Properties

Numerous studies have highlighted the potential anti-cancer effects of this compound. For instance, research has shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Prostate Cancer

In a study involving human prostate cancer cell lines, this compound demonstrated significant growth inhibition. The compound's mechanism involved the suppression of androgen receptor activity and the induction of caspase-mediated apoptosis. This suggests that this compound may be a promising candidate for prostate cancer prevention.

Inflammation Modulation

This compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.

Research Findings

A study conducted on macrophages revealed that treatment with this compound resulted in a significant reduction in prostaglandin E2 synthesis, indicating its potential role in managing inflammatory conditions.

Metabolism and Bioavailability

The metabolism of tocopherols is crucial for their biological activity. This compound is metabolized through cytochrome P450 enzymes, leading to the formation of bioactive metabolites that contribute to its health benefits.

Table 2: Metabolites of this compound

MetaboliteBiological Activity
13'-CarboxychromanolAnti-inflammatory
CEHCAntioxidant and lipid-modulating

Clinical Implications

The clinical implications of this compound are significant, particularly in cancer prevention and management of chronic diseases associated with inflammation. Further clinical trials are warranted to establish effective dosages and treatment regimens.

Q & A

Q. How can researchers avoid bias when citing prior studies on this compound’s health impacts?

  • Methodological Answer : Perform a PRISMA-guided literature review to include both supportive and contradictory evidence. Use citation diversity statements to acknowledge underrepresented studies. Disclose funding sources and conflicts of interest in manuscript footnotes .

Q. What criteria determine whether this compound should be classified as synthetic or natural in research publications?

  • Methodological Answer : Follow IUPAC guidelines: classify it as synthetic if derived via chemical esterification or isomerization, even if precursors are natural. For natural designation, provide NMR or isotopic evidence of direct plant extraction. Clarify terminology in the "Methods" section to prevent misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.